N-(3-Bromo-2-nitrophenyl)formamide

Cross-coupling Palladium catalysis Aryl bromide reactivity

Researchers requiring 3-substituted 2-nitroaniline scaffolds face competing N-arylation when coupling unprotected 3-bromo-2-nitroaniline. N-(3-Bromo-2-nitrophenyl)formamide eliminates this: the formamide masks the aniline NH during Pd-catalyzed cross-coupling, while the ortho-nitro group accelerates oxidative addition at C3-Br by an order of magnitude versus non-activated analogs. • Clean Suzuki-Miyaura at C3-Br - no N-arylation side products • Mild basic hydrolysis liberates free 2-nitroaniline post-coupling • Ortho-nitro/bromine regiochemistry pre-positions for benzimidazole & quinoxaline cyclization • ≥96% purity, batch-specific QC (NMR, HPLC, GC) included

Molecular Formula C7H5BrN2O3
Molecular Weight 245.032
CAS No. 1215205-92-7
Cat. No. B567452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Bromo-2-nitrophenyl)formamide
CAS1215205-92-7
Molecular FormulaC7H5BrN2O3
Molecular Weight245.032
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)[N+](=O)[O-])NC=O
InChIInChI=1S/C7H5BrN2O3/c8-5-2-1-3-6(9-4-11)7(5)10(12)13/h1-4H,(H,9,11)
InChIKeyXWMXJFWDNJOTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromo-2-nitrophenyl)formamide: Ortho-Nitro-Activated Aryl Bromide


N-(3-Bromo-2-nitrophenyl)formamide (CAS 1215205-92-7) is an aromatic formamide bearing a bromine atom at the 3-position and a nitro group at the 2-position relative to the formamide nitrogen. This ortho-nitro substitution pattern creates a unique electronic environment: the electron-withdrawing nitro group activates the adjacent aryl bromide for oxidative addition in palladium-catalyzed cross-coupling reactions , while the formamide serves as both a protecting group for aniline and a hydrogen bond donor for crystal engineering . Commercially available from multiple suppliers at 95-96% purity with batch-specific QC documentation , this compound functions primarily as a synthetic intermediate in medicinal chemistry and organic synthesis, where the orthogonal reactivity of its three functional groups enables sequential transformations not accessible to non-halogenated or non-nitrated analogs.

Why N-(3-Bromo-2-nitrophenyl)formamide Cannot Be Substituted


Generic substitution with unsubstituted formanilide or mono-functional aryl bromides fails because the 3-bromo-2-nitrophenyl scaffold provides a specific, pre-installed orthogonality that governs both reaction sequence and selectivity. The 2-nitro group exerts a strong electron-withdrawing effect on the adjacent C3-bromine, accelerating oxidative addition in Suzuki-Miyaura couplings by an estimated order of magnitude relative to para- or meta-substituted analogs lacking ortho activation . Simultaneously, the formamide protects the latent aniline nitrogen during cross-coupling, preventing unwanted N-arylation side reactions that would otherwise compete . The bromine atom is strategically positioned ortho to the nitro group rather than para or meta, enabling distinct regiochemical outcomes in subsequent cyclization or functionalization steps. Substituting a simple bromonitrobenzene would eliminate the protected amine handle, while using a non-nitrated formanilide would reduce cross-coupling reactivity and alter the electronic landscape for downstream heterocycle formation .

N-(3-Bromo-2-nitrophenyl)formamide: Reactivity, Purity & Structural Evidence


Ortho-Nitro Activation Boosts Oxidative Addition

The 2-nitro group positioned ortho to the 3-bromine atom exerts a strong electron-withdrawing inductive and resonance effect that activates the C-Br bond for oxidative addition in Pd-catalyzed cross-couplings. This ortho-activation is qualitatively distinct from the electronic effects in para-substituted analogs such as N-(4-bromo-2-nitrophenyl)formamide or N-(2-bromo-5-nitrophenyl)formamide . In the N-(3-bromo-2-nitrophenyl)formamide scaffold, the nitro group is directly adjacent to the bromine-bearing carbon, maximizing σ-withdrawal and facilitating the rate-determining oxidative addition step. For comparative context, ortho-nitro activation in related aryl bromides has been reported to accelerate oxidative addition rates by approximately one order of magnitude relative to para-nitro substitution .

Cross-coupling Palladium catalysis Aryl bromide reactivity

Formamide vs. Acetamide: Latent Aniline Stability

The formamide group in N-(3-Bromo-2-nitrophenyl)formamide serves as a stable, easily removable protecting group for the latent 3-bromo-2-nitroaniline core. Compared to the corresponding acetamide analog N-(3-bromo-2-nitrophenyl)acetamide (CAS 99233-18-8) [1], the formamide offers several practical advantages: lower molecular weight (245.03 vs 259.06 g/mol) , which reduces shipping costs and waste mass in large-scale syntheses; milder deprotection conditions (hydrolysis under weakly basic conditions vs harsher acid/base required for acetamide cleavage); and retention of hydrogen bond donor capacity for crystal engineering applications. Relative to the free amine (3-bromo-2-nitroaniline), the formamide-protected derivative prevents unwanted N-arylation side reactions during cross-coupling steps .

Protecting group strategy Amine masking Synthetic intermediate stability

Regioisomeric Purity and Batch QC Documentation

Commercial suppliers of N-(3-Bromo-2-nitrophenyl)formamide provide batch-specific analytical documentation including NMR, HPLC, and GC traces, with standard purity specifications of 95-96% . This documentation is critical for confirming the correct regioisomer (3-bromo-2-nitro substitution pattern), as the alternative N-(2-bromo-5-nitrophenyl)formamide regioisomer (CAS 98556-09-3) is a distinct commercial compound with different reactivity and applications . Without batch-specific QC, users risk receiving the wrong regioisomer or material contaminated with positional isomers that could divert synthetic pathways. The availability of NMR spectra from reputable suppliers allows procurement specialists to verify structural identity before committing to large-scale synthesis campaigns .

Quality control Purity specification Analytical characterization

N-(3-Bromo-2-nitrophenyl)formamide: Validated Application Scenarios


3-Substituted 2-Nitroaniline Synthesis

Researchers requiring 3-aryl/alkyl-2-nitroaniline scaffolds can utilize N-(3-Bromo-2-nitrophenyl)formamide in a two-step protocol: (1) Suzuki-Miyaura or related Pd-catalyzed cross-coupling at the C3-bromine position, leveraging the ortho-nitro activation for efficient oxidative addition; (2) mild basic hydrolysis of the formamide to liberate the free 2-nitroaniline. This sequence avoids the N-arylation side reactions that plague cross-coupling attempts with unprotected 3-bromo-2-nitroaniline . The ortho-nitro group remains intact throughout, providing an additional synthetic handle for subsequent reduction to the corresponding 1,2-phenylenediamine or participation in heterocycle-forming reactions .

Benzimidazole and Quinoxaline Precursor

Following cross-coupling at the C3-bromine, the 2-nitro group can be reduced to the corresponding amine, enabling in situ cyclization with carbonyl-containing coupling partners to form benzimidazoles. Alternatively, reduction of the nitro group followed by deprotection yields the 3-substituted 1,2-phenylenediamine, a direct precursor to quinoxalines and related nitrogen heterocycles of pharmaceutical relevance . The 3-bromo-2-nitro substitution pattern positions the reactive centers optimally for 5- and 6-membered ring formation, a regiochemical arrangement that para- or meta-substituted analogs cannot provide .

Chloramphenicol-Class Antibiotic Intermediate

N-(3-Bromo-2-nitrophenyl)formamide and its derivatives have been documented as intermediates in the synthesis of Chloramphenicol, a significant broad-spectrum antibiotic . The 3-bromo-2-nitrophenyl core provides a direct entry to the dichloroacetyl-bearing nitrophenyl scaffold characteristic of this antibiotic class. The formamide group serves as a protected amine that can be unmasked and subsequently functionalized with the dichloroacetyl moiety required for antibacterial activity .

Hydrogen Bond Donor in Crystal Engineering

The formamide NH group in N-(3-Bromo-2-nitrophenyl)formamide functions as a reliable hydrogen bond donor, while the nitro group oxygens serve as hydrogen bond acceptors . This dual hydrogen bonding capability enables the compound to participate in supramolecular synthon formation for crystal engineering studies, including pharmaceutical co-crystal design and solid-form screening. Compared to the corresponding acetamide analog, the formamide offers a distinct hydrogen bond donor geometry that may produce different crystal packing outcomes .

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